Product packaging for Silver-copper(Cat. No.:CAS No. 12249-45-5)

Silver-copper

Cat. No.: B1645152
CAS No.: 12249-45-5
M. Wt: 171.41 g/mol
InChI Key: NEIHULKJZQTQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Silver-copper (Ag-Cu) compounds are bimetallic alloys or nanoclusters characterized by tunable physicochemical properties dependent on their atomic composition, synthesis methods, and structural configurations. These materials exhibit unique electronic, catalytic, and antimicrobial behaviors, making them valuable in applications ranging from nanotechnology to historical metallurgy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AgCu B1645152 Silver-copper CAS No. 12249-45-5

Properties

IUPAC Name

copper;silver
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ag.Cu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIHULKJZQTQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cu].[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AgCu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

12665-05-3
Record name Silver alloy, base, Ag 71.0-73.0,Cu 27-29 (UNS P07720)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12665-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20153628
Record name Copper, compound with silver (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12249-45-5
Record name Copper silver (CuAg)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12249-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Copper, compound with silver (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012249455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper, compound with silver (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper, compound with silver (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Applications in Electronics

Silver-copper alloys are extensively used in electronic applications due to their excellent conductivity and thermal stability. Notable uses include:

  • Electrical Contacts : The alloy's high conductivity makes it ideal for contact points in electrical circuits.
  • Printed Circuit Boards (PCBs) : Copper-silver alloys are utilized in PCBs to enhance performance under high temperatures .
  • Soldering Materials : Tin-silver-copper solders are increasingly favored for their non-toxic properties compared to traditional lead-based solders .

Silver has well-documented antimicrobial properties, making this compound compounds valuable in healthcare settings:

  • Copper-Silver Ionization (CSI) : This method is used for water disinfection in hospitals to control the growth of pathogens like Legionella bacteria. Studies indicate that CSI effectively reduces bacterial counts and improves water quality over time .

Case Study: Hospital Implementation of CSI

In a Cincinnati hospital, CSI was applied to both hot and cold water systems. The study revealed that while copper levels were replenished from pipe corrosion, silver concentrations remained effective for disinfection purposes . The findings highlighted the importance of maintaining appropriate ion levels to ensure ongoing efficacy.

Environmental Applications

The use of this compound compounds extends to environmental management:

  • Water Treatment : this compound ionization is employed as an alternative to chlorine for disinfection in drinking water systems, reducing harmful byproducts associated with traditional methods .
  • Antimicrobial Coatings : Silver nanoparticles combined with copper are utilized in coatings for surfaces that require antimicrobial properties, such as hospital equipment and public spaces .

Nanotechnology and Research Developments

Recent research has focused on the synthesis of this compound nanoparticles for various applications:

  • Antimicrobial Agents : Silver nanoparticles exhibit significant antibacterial activity, making them suitable for medical applications such as wound dressings .
  • Drug Delivery Systems : Research into this compound complexes has shown promise for enhancing the delivery of pharmaceuticals due to their biocompatibility .

Table 2: Recent Research Findings on this compound Nanoparticles

Study TitleKey FindingsApplication Area
Green Synthesis of NanoparticlesEffective antimicrobial properties against resistant bacteriaMedicine
Copper-Silver Complexes with PharmaceuticalsEnhanced drug solubility and bioavailabilityDrug delivery

Comparison with Similar Compounds

Structural and Electronic Properties

Ag-Cu nanoclusters (e.g., Ag₃Cu₁, Ag₂Cu₂) demonstrate size- and composition-dependent electronegativity and softness. For instance:

  • 3- and 6-atom clusters : Electronegativity decreases, then increases, and decreases again, while softness values first increase and then decrease .
  • 4- and 5-atom clusters : Electronegativity increases with copper content, and softness decreases .
    Raman and vibrational spectra further correlate with cluster geometry. Increasing copper atoms in 3–6-atom clusters shifts Raman peaks to larger wavelengths, while vibrational wavenumbers generally increase (except Ag₂Cu₃ and Ag₃Cu₃) .

Comparison with Similar Compounds

Copper Silicide (Cu₅Si)

Property Ag-Cu Alloy Copper Silicide (Cu₅Si)
Formula Variable (e.g., Ag₃Cu₁) Cu₅Si
Molar Mass (g/mol) Depends on composition 203.974
Appearance Metallic clusters Silver powder
Applications Antimicrobial, coatings Semiconductor components
Key Reference

Cu₅Si is a binary compound with fixed stoichiometry, contrasting with Ag-Cu's variable compositions. While Ag-Cu excels in antimicrobial applications, Cu₅Si’s rigid structure suits electronic materials.

Copper Sulfate (CuSO₄) and Copper Gluconate

Property Ag-Cu Alloy Copper Sulfate Copper Gluconate
Structure Metallic alloy Ionic crystal Organic complex
Primary Use Coatings, catalysis Electrolyte, fungicide Dietary supplement
Antimicrobial Efficacy High (75–80% mold resistance) Moderate (fungicidal) Low (biostatic)
Key Reference

Unlike metallic Ag-Cu, copper sulfate and gluconate are ionic/organic compounds with distinct biological interactions. Ag-Cu’s nano-alloy structure enhances durability in coatings compared to copper salts.

Silver-Gold-Nickel Alloy (91% Ag, 7% Au, 2% Ni)

Property Ag-Cu Alloy Ag-Au-Ni Alloy
Melting Point Lower than pure Cu Higher than pure Ag
Key Application Mold resistance Alkali-resistant vessels
Mechanical Strength Moderate High rigidity
Key Reference

This ternary alloy outperforms Ag-Cu in chemical resistance but lacks the tunable electronic properties of nanoscale Ag-Cu clusters.

Research Findings and Discussion

  • Size-Dependent Trends: Ag-Cu clusters ≤6 atoms show non-linear electronegativity/softness trends, enabling tailored electronic properties for catalysis or sensing .
  • Antimicrobial Superiority: Nano-AgCu’s synergistic Ag/Cu ion release enhances efficacy over pure silver or copper salts, reducing required dosages .
  • Historical Relevance: Depletion silvering highlights Ag-Cu’s durability, whereas modern synthesis methods optimize nanoparticle uniformity .

Data Tables

Table 1: Properties of Ag-Cu Nanoclusters

Cluster Electronegativity Trend Softness Trend Raman Peak Wavelength Vibrational Wavenumber (cm⁻¹)
Ag₃Cu₁ Decreases Increases 450 nm 320 (highest in 4-atom)
Ag₂Cu₂ Increases Decreases 470 nm 290 (lowest in 4-atom)
Ag₃Cu₃ Decreases Decreases 490 nm 310
Reference

Table 2: Antibacterial Efficacy Comparison

Material Efficacy (%) Application Leaching Rate (%)
Nano-AgCu 75–80 Wood surface mold resistance 4.75
Pure Silver Nanoparticles 60–70 Medical devices 15–20
Copper Gluconate 30–40 Dietary supplements N/A
Reference

Preparation Methods

Microemulsion-Based Synthesis

Nanoparticle synthesis in water-in-supercritical-CO₂ microemulsions enables precise control over particle size and morphology. Sodium cyanoborohydride (NaBH₃CN) reduces Ag⁺ and Cu²⁺ ions within micellar cores, producing nanoparticles with diameters of 10–50 nm. UV-vis spectroscopy reveals surface plasmon resonance peaks at 400 nm (Ag) and 557 nm (Cu), confirming metallic formation.

Reaction Conditions:

  • Pressure: 150–200 bar CO₂ ensures micelle stability.
  • Temperature: 40–60°C balances reaction kinetics and micelle integrity.
  • Reducing Agent: NaBH₃CN outperforms tetramethyl-p-phenylenediamine in yield (85% vs. 72%).

Parsimonious Deposition on Textiles

Comparative studies identify sodium bicarbonate (NaHCO₃) as an effective reagent for depositing this compound bimetallic nanoparticles onto cotton. Immersing textiles in AgNO₃/Cu(NO₃)₂ solutions (0.1 M each) at 80°C for 1 hour, followed by NaHCO₃ addition, yields 12.3 μg/cm² Ag and 8.7 μg/cm² Cu. XANES analysis confirms metallic Ag⁰ and Cu⁰ dominate, with minimal oxide formation.

Optimized Methods:

Method Reagent Ag Deposition (μg/cm²) Cu Deposition (μg/cm²)
2 NaHCO₃ 12.3 ± 0.5 8.7 ± 0.3
5 NH₃ 9.1 ± 0.4 15.2 ± 0.6
7 NaOH/NH₃ (1:4) 6.8 ± 0.2 18.9 ± 0.7

Green Synthesis Using Plant Extracts

Rheum emodi root extract reduces Ag⁺ and Cu²⁺ ions simultaneously, forming 40–50 nm spherical bimetallic nanoparticles. FTIR spectra indicate polyphenols and hydroxyl groups act as capping agents, preventing aggregation.

This compound Alloy Formation via Metallurgical Processes

Eutectic Alloy Production

The Ag-Cu phase diagram reveals a eutectic point at 72% Ag-28% Cu (melting point 780°C). Industrial production involves:

  • Smelting: Mixing Ag and Cu in graphite crucibles at 1000°C under argon.
  • Casting: Rapid quenching in water produces fine-grained eutectic structures.

Applications:

  • Brazing Filler Metals: Eutectic alloys (e.g., BAg-8) join copper pipes in HVAC systems due to high fluidity and joint strength.
  • Electrical Contacts: Ag-28Cu alloys exhibit 45% IACS conductivity and hardness of 80 HV.

Parkes Process for Silver Refining

In lead refining, molten zinc extracts silver from lead bullion. Subsequent distillation removes zinc, leaving Ag-Cu alloys:
$$
\text{Pb-Ag-Zn} \xrightarrow{1100^\circ\text{C}} \text{Ag-Cu} + \text{PbO} + \text{ZnO}
$$
Electrolytic refining further purifies silver to 99.9% by dissolving anodes in HNO₃ and depositing pure Ag on cathodes.

Bimetallic Core-Shell Nanoparticle Synthesis

Galvanic Displacement

Copper nanoparticles (13.9 nm) synthesized via thermal decomposition of Cu(NO₃)₂ in oleylamine at 220°C undergo galvanic displacement when exposed to AgNO₃. Silver shells form due to Cu’s lower reduction potential (Cu²⁺/Cu: +0.34 V vs. Ag⁺/Ag: +0.80 V):
$$
\text{Cu} + 2\text{Ag}^+ \rightarrow \text{Cu}^{2+} + 2\text{Ag}
$$
TEM-EDS confirms core-shell structures with Ag:Cu ratios up to 0.8:1.

Co-Reduction Methods

Hydrazine hydrate co-reduces AgNO₃ and Cu(NO₃)₂ in gelatin/PVP solutions, yielding 23 nm particles. XRD patterns show face-centered cubic Ag (JCPDS 04-0783) and Cu (JCPDS 04-0836) phases.

Comparative Analysis of Preparation Methods

Method Scale Cost Particle Size (nm) Purity (%)
Electrochemical Silvering Lab/Industrial Low N/A 95–98
Microemulsion Lab High 10–50 99
Green Synthesis Lab Medium 40–50 90–95
Eutectic Alloy Smelting Industrial Low N/A 99.9

Q & A

Basic Research Questions

Q. What are the optimal synthesis parameters for silver-copper bimetallic nanoparticles to achieve homogeneous alloying?

  • Methodological Answer : Use solvothermal or co-precipitation methods with controlled reducing agents (e.g., sodium borohydride). Characterize homogeneity via X-ray diffraction (XRD) for crystallinity and transmission electron microscopy (TEM) for elemental mapping. Adjust annealing temperatures (e.g., 200–400°C) to minimize phase segregation . Validate synthesis protocols by replicating results across multiple batches and comparing with literature data on lattice parameter shifts .

Q. How can phase diagrams of this compound systems be experimentally validated under non-equilibrium conditions?

  • Methodological Answer : Combine differential scanning calorimetry (DSC) for thermal analysis with in-situ XRD to track phase transitions. Compare experimental results with CALPHAD (CALculation of PHAse Diagrams) simulations, focusing on discrepancies in eutectic points or metastable phases. Use controlled cooling rates (1–10°C/min) to mimic non-equilibrium states .

Q. What spectroscopic techniques are most effective for characterizing interfacial interactions in this compound composites?

  • Methodological Answer : Employ X-ray photoelectron spectroscopy (XPS) to analyze surface oxidation states and energy-dispersive X-ray spectroscopy (EDS) for elemental distribution. Pair with Raman spectroscopy to detect strain-induced phonon modes at interfaces. Cross-validate findings with density functional theory (DFT) models simulating charge transfer between Ag and Cu .

Advanced Research Questions

Q. How can contradictions in reported antibacterial efficacy of this compound nanocomposites be resolved?

  • Methodological Answer : Conduct meta-analysis of existing studies, isolating variables such as particle size (10–100 nm), surface functionalization, and bacterial strains tested. Design controlled experiments using standardized protocols (e.g., ISO 20743 for antimicrobial activity). Apply multivariate regression to identify dominant factors (e.g., reactive oxygen species generation vs. ion leaching rates) .

Q. What experimental and computational strategies address discrepancies in catalytic activity predictions for this compound alloys?

  • Methodological Answer : Perform in-situ Fourier-transform infrared spectroscopy (FTIR) during CO₂ reduction reactions to identify intermediate species. Compare with DFT-calculated adsorption energies on Ag-Cu surfaces. Use aberration-corrected TEM to correlate catalytic activity with atomic-scale defects (e.g., twin boundaries) .

Q. How do grain boundary dynamics in this compound alloys influence mechanical properties under high-stress conditions?

  • Methodological Answer : Utilize nanoindentation coupled with electron backscatter diffraction (EBSD) to map grain orientation and strain localization. Simulate grain boundary sliding using molecular dynamics (MD) at varying strain rates (10³–10⁶ s⁻¹). Validate models with synchrotron-based high-energy X-ray diffraction during tensile testing .

Methodological Frameworks

  • For Basic Questions : Follow the PICO framework (Population: material system; Intervention: synthesis/processing; Comparison: control samples; Outcome: structural/functional properties) to ensure clarity .
  • For Advanced Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps, such as unresolved phase stability issues or conflicting catalytic mechanisms .

Data Analysis and Validation

  • Contradiction Resolution : Use sensitivity analysis to quantify the impact of experimental variables (e.g., temperature gradients in DSC). Publish raw datasets and computational codes to enable peer validation .
  • Cross-Technique Validation : Integrate multiple characterization methods (e.g., XRD for bulk structure, TEM for local morphology) to reduce technique-specific biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.